2-Methylphenyl 3-methylbenzoate chemical structure and properties
2-Methylphenyl 3-methylbenzoate chemical structure and properties
Abstract
This technical guide provides a comprehensive overview of 2-Methylphenyl 3-methylbenzoate, an aromatic ester with significant potential in synthetic chemistry. While specific data for this isomer is not extensively documented in public databases, this paper constructs a detailed profile by examining its core structure, predicting its properties based on related compounds, and outlining robust synthetic protocols. Key discussions include its nomenclature, predicted physicochemical and spectroscopic characteristics, and detailed methodologies for its synthesis via the Schotten-Baumann reaction. Furthermore, this guide explores its primary application as a precursor in the Fries rearrangement for the synthesis of hydroxybenzophenones, a class of compounds with notable value in medicinal chemistry. Safety and handling protocols are also addressed, providing a well-rounded resource for researchers and drug development professionals.
Nomenclature and Chemical Structure
2-Methylphenyl 3-methylbenzoate, also known by its semi-systematic name o-tolyl m-toluate, is a specific isomer of methylphenyl methylbenzoate. It is structurally defined as the ester formed from the condensation of 3-methylbenzoic acid (m-toluic acid) and 2-methylphenol (o-cresol).
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IUPAC Name: 2-methylphenyl 3-methylbenzoate
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Common Synonyms: o-tolyl m-toluate, 2-methylphenyl 3-toluate
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Molecular Formula: C₁₅H₁₄O₂
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Molecular Weight: 226.27 g/mol
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CAS Number: A specific CAS number for this isomer is not readily found in major chemical databases, distinguishing it from more common isomers like methyl o-toluate (CAS 89-71-4)[1][2][3].
The structural arrangement of its functional groups is a critical determinant of its chemical behavior, particularly in reactions involving the aromatic rings or the ester linkage.
Caption: Chemical Structure of 2-Methylphenyl 3-methylbenzoate
Physicochemical Properties
While experimental data for 2-methylphenyl 3-methylbenzoate is scarce, its properties can be reliably predicted based on structurally similar aromatic esters. It is expected to be a colorless to pale yellow liquid or a low-melting solid at room temperature, with poor solubility in water but good solubility in common organic solvents like ethanol, acetone, and dichloromethane[1].
| Property | Predicted Value | Reference / Basis |
| Molecular Formula | C₁₅H₁₄O₂ | Calculated from structure |
| Molecular Weight | 226.27 g/mol | Calculated from structure |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar isomers like Methyl o-toluate[1][3][4]. |
| Boiling Point | > 250 °C (estimated) | Extrapolated from smaller aromatic esters (e.g., Methyl o-toluate, BP 207-208°C)[1]. |
| Melting Point | Not readily available | - |
| Solubility | Poorly soluble in water; soluble in organic solvents | General property of aromatic esters[5]. |
| Density | ~1.1 g/cm³ (estimated) | Based on similar isomers (e.g., Methyl o-toluate, 1.073 g/cm³)[1][2]. |
| Refractive Index | ~1.55 (estimated) | Based on similar isomers (e.g., Methyl o-toluate, ~1.52)[4]. |
Synthesis and Manufacturing
The synthesis of a phenolic ester such as 2-methylphenyl 3-methylbenzoate is most effectively achieved through the acylation of the corresponding phenol with a more reactive carboxylic acid derivative, such as an acyl chloride. The Schotten-Baumann reaction is a classic and robust method for this transformation, offering high yields under mild conditions.
Causality in Method Selection:
Direct Fischer esterification between 3-methylbenzoic acid and 2-methylphenol is generally inefficient. This is because phenols are less nucleophilic than aliphatic alcohols, and the reaction equilibrium does not strongly favor ester formation. To overcome this, 3-methylbenzoic acid is converted to the highly electrophilic 3-methylbenzoyl chloride. The reaction is conducted in the presence of a base (like NaOH or pyridine) which serves two purposes: it deprotonates the weakly acidic phenol to form the much more nucleophilic phenoxide ion, and it neutralizes the HCl byproduct generated during the reaction, driving the synthesis to completion.
Experimental Protocol: Schotten-Baumann Synthesis
This protocol describes the synthesis of 2-methylphenyl 3-methylbenzoate from 2-methylphenol and 3-methylbenzoyl chloride.
Materials:
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2-Methylphenol (o-cresol)
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3-Methylbenzoyl chloride (m-toluoyl chloride)
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10% (w/v) Sodium hydroxide (NaOH) solution
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Dichloromethane (CH₂Cl₂)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Ice bath and standard laboratory glassware
Step-by-Step Methodology:
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Dissolution: In a flask, dissolve 1.0 equivalent of 2-methylphenol in a minimal amount of dichloromethane.
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Base Addition: Add approximately 2.5 equivalents of 10% aqueous NaOH solution. Cool the biphasic mixture in an ice bath to 0-5°C with vigorous stirring.
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Acylation: Slowly add 1.1 equivalents of 3-methylbenzoyl chloride to the cooled, stirring mixture. The reaction is exothermic; maintain the temperature below 10°C.
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Reaction: Allow the mixture to stir vigorously for 1-2 hours, gradually warming to room temperature.
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Workup - Phase Separation: Transfer the mixture to a separatory funnel. Remove the aqueous layer.
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Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. This removes unreacted phenoxide, base, and residual salts.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure ester.
Caption: Synthesis Workflow via Schotten-Baumann Reaction
Predicted Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation. The following are predicted key features for 2-methylphenyl 3-methylbenzoate:
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¹H NMR:
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Aromatic Protons: A complex multiplet region between δ 7.0-8.0 ppm, integrating to 8H. The protons on both rings will show distinct splitting patterns based on their substitution.
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Methyl Protons: Two distinct singlets are expected for the two methyl groups. The methyl group on the benzoate ring (-C₆H₄-CH₃) would likely appear around δ 2.4 ppm, while the methyl group on the phenyl ring (-O-C₆H₄-CH₃) would appear slightly further upfield, around δ 2.2 ppm.
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¹³C NMR:
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Carbonyl Carbon: A signal for the ester carbonyl carbon (C=O) is expected in the range of δ 165-170 ppm.
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Aromatic Carbons: Multiple signals between δ 120-150 ppm corresponding to the aromatic carbons. The carbon attached to the ester oxygen (-O-C-) will be further downfield.
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Methyl Carbons: Two signals in the aliphatic region, typically around δ 20-25 ppm.
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Infrared (IR) Spectroscopy:
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C=O Stretch: A strong, characteristic absorption band for the ester carbonyl group is expected around 1735 cm⁻¹.
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C-O Stretch: Two C-O stretching bands will be present: one for the aryl-O bond and one for the O-C=O bond, typically in the 1100-1300 cm⁻¹ region.
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C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.
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Applications and Research Interest
The primary utility of 2-methylphenyl 3-methylbenzoate in a research and development context lies in its capacity as a precursor for more complex molecular scaffolds.
The Fries Rearrangement: A Gateway to Hydroxybenzophenones
The most significant application for a phenolic ester like this is the Fries rearrangement . This reaction involves the Lewis acid-catalyzed (e.g., AlCl₃) intramolecular migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-hydroxy ketones[6][7].
In the case of 2-methylphenyl 3-methylbenzoate, the rearrangement would produce a mixture of:
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2-hydroxy-3-methyl-(3'-methyl)benzophenone (ortho-rearrangement)
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4-hydroxy-3-methyl-(3'-methyl)benzophenone (para-rearrangement)
The ratio of these products can be controlled by reaction conditions; lower temperatures generally favor the para product, while higher temperatures favor the ortho product[8][9]. These resulting hydroxybenzophenone structures are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and UV absorbers.
Caption: Fries Rearrangement yielding ortho and para products.
Other Potential Applications
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Fine Chemical Intermediate: As a building block for creating more complex molecules in multi-step syntheses[4].
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Fragrance and Flavor: Many aromatic esters possess pleasant aromas and are used in the fragrance industry, although the specific organoleptic properties of this isomer are not documented[5].
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-methylphenyl 3-methylbenzoate is not available, general precautions for aromatic esters should be followed. Based on data for similar compounds like methyl benzoate, it should be handled with care.
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Hazards: May cause skin, eye, and respiratory tract irritation[2].
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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In case of exposure:
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Eyes: Immediately flush with plenty of water for at least 15 minutes.
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Skin: Wash off with soap and plenty of water.
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Inhalation: Move to fresh air.
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Always consult a comprehensive SDS for a closely related compound before handling.
References
- Rosen, T., & Lico, I. M. (1990). The Fries Rearrangement. Recueil des Travaux Chimiques des Pays-Bas, 109(11), 547-563.
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Wikipedia. (2023). Fries rearrangement. Retrieved from [Link]
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SynArchive. (n.d.). Fries Rearrangement. Retrieved from [Link]
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BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]
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J&K Scientific LLC. (2025). Fries Rearrangement. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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PubChem. (n.d.). Methyl o-toluate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Benzoic acid, 2-methyl-, (2-methylphenyl)methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023). Methyl benzoate. Retrieved from [Link]
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